molecular formula C5H10Cl3O3P B1329365 Diethyl (trichloromethyl)phosphonate CAS No. 866-23-9

Diethyl (trichloromethyl)phosphonate

Cat. No.: B1329365
CAS No.: 866-23-9
M. Wt: 255.5 g/mol
InChI Key: RVAQSYWDOSHWGP-UHFFFAOYSA-N
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Description

Diethyl (trichloromethyl)phosphonate is a useful research compound. Its molecular formula is C5H10Cl3O3P and its molecular weight is 255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of (Chlorovinyl)phosphonates and Saturated Phosphonates Diethyl (1,1,1-trichloromethyl)phosphonate reacts with aldehydes and ketones to produce (chlorovinyl)phosphonates. These intermediates can be further hydrogenated to yield saturated phosphonates, showcasing a versatile application in organic synthesis (Lowen & Almond, 1994).

  • Synthesis of Alkynes Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne. This demonstrates its utility in creating complex organic molecules with specific functionalities (Marinetti & Savignac, 2003).

  • Flame Retardancy in Cotton Fabric Diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) and dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy) methyl phosphonate (TPN3) are used to understand the flame retardancy mechanism on cotton fabrics. These studies are crucial for enhancing the safety features of fabric materials (Nguyen et al., 2015).

  • Photochemical Reactions Diethyl (trichloromethyl)phosphonates undergo photochemical reactions, resulting in monoesters and olefins. This highlights its potential in photochemistry applications (Suzuki et al., 1980).

  • Emmons-Horner Wittig Reagent Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate serves as a useful reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide compounds, which are important in organic synthesis (Netz & Seidel, 1992).

  • Corrosion Inhibition Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and related compounds show significant inhibition efficiency against mild steel corrosion in hydrochloric acid, useful for industrial applications (Gupta et al., 2017).

  • Electrochemical Wittig-Horner Reaction The electrochemical Wittig-Horner reaction involving diethyl(trichloromethyl)phosphonate demonstrates its role in the synthesis of organic compounds with unique functionalities (Tilborg & Smit, 1980).

Mechanism of Action

Diethyl (trichloromethyl)phosphonate is involved in the addition reaction to olefins by non-chain catalytic reactions catalyzed by copper amine complexes . Irradiation of this compound in MeCN affords corresponding monoesters and olefins, via photochemical type II elimination reaction .

Safety and Hazards

Diethyl (trichloromethyl)phosphonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing mist or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Diethyl (trichloromethyl)phosphonate may be used in the synthesis of chlorovinyl phosphonates via reaction with aldehydes and ketones . This suggests potential future directions in the development of new synthetic methods and applications.

Relevant papers have been analyzed to provide this comprehensive information .

Properties

IUPAC Name

1-[ethoxy(trichloromethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQSYWDOSHWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(Cl)(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235688
Record name Phosphonic acid, trichloromethyl-, diethyl ester
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Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-23-9
Record name Diethyl P-(trichloromethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, trichloromethyl-, diethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (trichloromethyl)phosphonate
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Record name Phosphonic acid, trichloromethyl-, diethyl ester
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Record name diethyl (trichloromethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diethyl trichloromethylphosphonate serves as a versatile reagent in organic synthesis, primarily for constructing carbon-carbon bonds. Key applications include:

  • Synthesis of 1-formylalkylphosphonates: The compound acts as a precursor in a multi-step reaction involving lithiation, reaction with ethyl formate, and hydrolysis to yield these valuable compounds. [, ]
  • Preparation of (chlorovinyl)phosphonates: Reacting Diethyl trichloromethylphosphonate with aldehydes or ketones provides access to (chlorovinyl)phosphonates. These intermediates can be further hydrogenated to produce saturated phosphonates. [, ]
  • Generation of Dichlorocarbene: Under specific conditions, Diethyl trichloromethylphosphonate can release dichlorocarbene, a reactive intermediate useful in various organic transformations. []

A: Treating Diethyl trichloromethylphosphonate with butyllithium followed by an aldehyde or cycloalkenone leads to the formation of (Z)-diethylα-chlorovinylphosphonates. This reaction proceeds through a bisphosphonate intermediate, followed by a Wadsworth-Emmons olefination. The high (Z) stereoselectivity observed is attributed to the conformational preferences of the adducts formed during the reaction. []

A: When added to a dispersion of molten sodium in an inert hydrocarbon solvent at 110°C, Diethyl trichloromethylphosphonate undergoes a reaction yielding two main products: a gaseous product and a solid. This reactivity contrasts with trialkyl esters of phosphorous acid, phosphoric acid, and alkyl esters of dialkylphosphonic acids, which do not react under similar conditions. []

A: Yes, Diethyl trichloromethylphosphonate exhibits photochemical reactivity. Upon irradiation in acetonitrile, it undergoes both Type I and Type II elimination reactions. Type II elimination produces the corresponding monoesters and olefins, while Type I elimination, observed in diisobutyl (trichloromethyl)phosphonate and its dimethyl ester, generates different products. []

A: Yes, Diethyl dichloromethylphosphonate can be synthesized through the reaction of triethyl phosphite with Diethyl trichloromethylphosphonate in hexanol. This reaction provides a practical method for accessing the dichloro derivative from the readily available trichloro compound. []

A: Copper complexes can catalyze the addition of Diethyl trichloromethylphosphonate to olefins. This reaction provides a route to new organophosphorus compounds with potential synthetic utility. [, ]

A: Reacting Diethyl trichloromethylphosphonate with metallic zinc results in a unique set of transformations, offering possibilities for further exploration in organophosphorus chemistry. []

A: Yes, Diethyl trichloromethylphosphonate can participate in electrochemical transformations. For example, its electro-reduction in the presence of aldehydes or ketones facilitates the replacement of the carbonyl oxygen with a dichloromethylene group, leading to the formation of 1,1-dichloroethene derivatives. []

A: Diethyl trichloromethylphosphonate has the molecular formula C5H10Cl3O3P and a molecular weight of 261.46 g/mol. []

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